2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Descripción
2-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a 6-methyl-substituted pyrimidine core. At position 4 of the pyrimidine ring, it features a piperazine moiety substituted with a furan-2-carbonyl group and an N-(4-methylphenyl)amine substituent.
Propiedades
IUPAC Name |
furan-2-yl-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-5-7-17(8-6-15)23-19-14-16(2)22-21(24-19)26-11-9-25(10-12-26)20(27)18-4-3-13-28-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCWPNILQXAVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Overview of the Compound
Chemical Structure :
The compound “2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine” is characterized by a pyrimidine core substituted with various functional groups, including a furan carbonyl moiety and a piperazine ring. This structural complexity often suggests potential interactions with biological targets.
Molecular Formula :
The molecular formula of the compound can be deduced as .
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives in anticancer therapy. Pyrimidines are known to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds similar to the one have shown activity against various cancer cell lines by targeting DNA synthesis and repair pathways.
- Inhibition of Kinases : Many pyrimidine derivatives act as kinase inhibitors, which play crucial roles in cancer cell signaling pathways. For example, inhibitors of cyclin-dependent kinases (CDKs) are being explored for their ability to halt cell cycle progression.
- Interference with Nucleotide Synthesis : Pyrimidines can disrupt nucleotide synthesis, leading to reduced DNA replication and increased apoptosis in cancer cells.
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antimicrobial properties. The incorporation of piperazine and furan moieties enhances their interaction with microbial targets.
Case Studies
- Antibacterial Activity : Research has demonstrated that certain pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is often attributed to the disruption of bacterial cell wall synthesis.
- Antifungal Properties : Some studies suggest that similar compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
Antiviral Activity
Compounds with similar structures have been evaluated for antiviral properties, particularly against RNA viruses. The furan moiety is known to enhance binding affinity to viral polymerases, which are essential for viral replication.
Research Findings
- Inhibition of Viral Replication : Certain pyrimidine derivatives have been shown to inhibit viral RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication.
- Broad-Spectrum Activity : Some studies indicate that these compounds may possess broad-spectrum antiviral activity, making them candidates for further development in antiviral therapies.
Table 1: Biological Activities of Similar Pyrimidine Derivatives
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives
Key Differences and Implications
Piperazine Substituents: The target compound’s furan-2-carbonyl-piperazine group is distinct from tosyl () or cyclopropane-linked () analogues. The furan moiety may enhance π-π stacking interactions in biological systems compared to bulkier sulfonyl groups . In contrast, cyclopropyl-[4-(furan-2-carbonyl)piperazin-1-yl]methanone () shares the furan-piperazine motif but lacks the pyrimidine core, limiting direct target overlap.
N-(2-Fluorophenyl) derivatives () demonstrate that halogenation can enhance antimicrobial activity, suggesting the target’s 4-methylphenyl group may prioritize lipophilicity over electronegativity .
Core Modifications: Thieno[2,3-d]pyrimidine () and oxazolo[4,5-d]pyrimidine () cores exhibit different electronic profiles compared to the parent pyrimidine, influencing solubility and target selectivity .
Q & A
Basic: What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis involves a multi-step approach:
Core Formation : Construct the pyrimidine ring via cyclization of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH) .
Piperazine Substitution : Introduce the furan-2-carbonyl-piperazine moiety via nucleophilic aromatic substitution (SNAr) at the pyrimidine C4 position using K2CO3/DMF at 80–100°C .
Final Coupling : React the intermediate with 4-methylaniline via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene) .
Optimization :
- Use high-throughput screening to identify optimal catalysts (e.g., Pd-based for coupling).
- Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: What analytical techniques are critical for characterizing structural and stereochemical features?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine proton splitting at δ 3.2–3.8 ppm, furan carbonyl at ~δ 160 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the piperazine-furan linkage (dihedral angles between pyrimidine and furan rings typically 10–15°) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~434) .
Advanced: How can structure-activity relationship (SAR) studies elucidate its biological target specificity?
Answer:
- Functional Group Replacement : Compare bioactivity of derivatives with modified piperazine substituents (e.g., furan vs. nitrobenzenesulfonyl groups) to assess target binding .
- Docking Simulations : Use AutoDock Vina to model interactions with kinase domains (e.g., PI3K or EGFR), focusing on hydrogen bonds between the pyrimidine N1 and kinase hinge regions .
- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate substituent hydrophobicity with potency .
Advanced: How can contradictory data on its bioactivity across studies be resolved?
Answer:
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) using standardized protocols (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Testing : Assess cytochrome P450-mediated degradation via LC-MS/MS to explain variability in in vivo efficacy .
- Epistatic Analysis : Use CRISPR-Cas9 knockout models to confirm target engagement (e.g., PI3Kα vs. PI3Kγ isoforms) .
Advanced: What computational strategies predict its pharmacokinetic properties and metabolite profiles?
Answer:
- ADMET Prediction : SwissADME to estimate logP (~3.2), solubility (~10 µM), and blood-brain barrier permeability (low due to polar piperazine) .
- Metabolite Identification : GLORYx predicts primary oxidation at the furan ring (C5) and N-demethylation of the pyrimidine .
- MD Simulations : GROMACS to model binding kinetics with serum albumin (e.g., binding free energy ~−8 kcal/mol) .
Advanced: How can solubility challenges in aqueous buffers be addressed without compromising activity?
Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility while maintaining cytotoxicity in cell assays .
- Prodrug Design : Introduce phosphate esters at the pyrimidine C2 position, cleaved by alkaline phosphatase in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (PDI <0.2) for sustained release .
Advanced: What experimental evidence supports its stability under oxidative conditions?
Answer:
- Forced Degradation Studies : Exposure to H₂O₂ (0.3% w/v, 40°C) shows 90% degradation at 24 hours, with LC-MS identifying furan ring oxidation products .
- Radical Scavenger Testing : Addition of ascorbic acid (1 mM) reduces degradation by 40%, confirming radical-mediated pathways .
- Accelerated Stability Testing : Store at 25°C/60% RH; monitor via HPLC (RSD <2% over 6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
